molecular formula C17H13ClN2O B239683 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide

2-(4-chlorophenyl)-N-quinolin-8-ylacetamide

Cat. No. B239683
M. Wt: 296.7 g/mol
InChI Key: LCJXHXDFCBMBOY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-quinolin-8-ylacetamide, also known as CQ8, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide may exert its cytotoxic effects by inducing apoptosis in cancer cells. 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has been shown to activate the caspase-dependent apoptotic pathway and increase the expression of pro-apoptotic proteins. In addition, 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has been shown to inhibit the growth of microorganisms by disrupting their cell wall or membrane.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. In addition, 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has been shown to modulate the activity of ion channels, including the voltage-gated potassium channel and the nicotinic acetylcholine receptor. 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has also been shown to possess antioxidant activity and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. In addition, 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has been shown to exhibit significant cytotoxicity against various cancer cell lines and antimicrobial activity against various microorganisms. However, 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide also has some limitations. It has been shown to exhibit low solubility in water, which may limit its application in some experiments. In addition, the mechanism of action of 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide is not fully understood, which may limit its use in some studies.

Future Directions

There are several future directions for the research on 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide. One direction is to investigate the mechanism of action of 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide in more detail. This will help to elucidate the molecular targets of 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide and may lead to the development of more effective therapeutic agents. Another direction is to investigate the potential of 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide as a therapeutic agent for various diseases, including cancer and infectious diseases. In addition, the development of new synthetic methods for 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide may lead to the production of more potent analogs with improved pharmacological properties.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to exhibit significant cytotoxicity against cancer cell lines and antimicrobial activity against microorganisms. 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has several advantages for lab experiments, including its availability in high purity and its activity against various targets. However, 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide also has some limitations, including its low solubility in water and the lack of understanding of its mechanism of action. Future research on 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide may lead to the development of more effective therapeutic agents for various diseases.

Synthesis Methods

2-(4-chlorophenyl)-N-quinolin-8-ylacetamide can be synthesized using various methods, including the reaction of 4-chloroaniline with 8-hydroxyquinoline in the presence of acetic anhydride. Another method involves the reaction of 4-chloroaniline with 8-hydroxyquinoline in the presence of sodium hydroxide and acetic acid. The yield of 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide using these methods is relatively high, and the purity can be increased using column chromatography.

Scientific Research Applications

2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant cytotoxicity. In addition, 2-(4-chlorophenyl)-N-quinolin-8-ylacetamide has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.

properties

Product Name

2-(4-chlorophenyl)-N-quinolin-8-ylacetamide

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C17H13ClN2O/c18-14-8-6-12(7-9-14)11-16(21)20-15-5-1-3-13-4-2-10-19-17(13)15/h1-10H,11H2,(H,20,21)

InChI Key

LCJXHXDFCBMBOY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)Cl)N=CC=C2

Origin of Product

United States

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